molecular formula C18H20ClN3OS B12555848 N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea CAS No. 176657-45-7

N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea

Cat. No.: B12555848
CAS No.: 176657-45-7
M. Wt: 361.9 g/mol
InChI Key: QRRVQRPXJRIYIC-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea typically involves the reaction of 2-chloroethylamine with 3-(10H-phenothiazin-10-yl)propyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea has been explored for various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of psychiatric disorders and other medical conditions.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known phenothiazine derivative with antipsychotic properties.

    Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.

    Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.

Uniqueness

N-(2-Chloroethyl)-N’-[3-(10H-phenothiazin-10-yl)propyl]urea is unique due to its specific chemical structure, which combines the phenothiazine moiety with a chloroethyl group. This unique structure may contribute to its distinct pharmacological and chemical properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

176657-45-7

Molecular Formula

C18H20ClN3OS

Molecular Weight

361.9 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(3-phenothiazin-10-ylpropyl)urea

InChI

InChI=1S/C18H20ClN3OS/c19-10-12-21-18(23)20-11-5-13-22-14-6-1-3-8-16(14)24-17-9-4-2-7-15(17)22/h1-4,6-9H,5,10-13H2,(H2,20,21,23)

InChI Key

QRRVQRPXJRIYIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNC(=O)NCCCl

Origin of Product

United States

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